[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate
Description
Properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(2-methylpropoxy)benzoate |
InChI |
InChI=1S/C21H28N2O4/c1-16(2)13-26-18-9-7-17(8-10-18)20(25)27-14-19(24)23(3)21(15-22)11-5-4-6-12-21/h7-10,16H,4-6,11-14H2,1-3H3 |
InChI Key |
LDFAVKQDFMQTGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)OCC(=O)N(C)C2(CCCCC2)C#N |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a cyanocyclohexyl group, a methyl carbamoyl moiety, and a benzoate derivative with a propoxy side chain. Its molecular formula is CHNO, and it has a molecular weight of approximately 290.36 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 290.36 g/mol |
| Key Functional Groups | Cyanocyclohexyl, Carbamoyl, Benzoate |
Antiviral Properties
Recent studies indicate that compounds similar to [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate exhibit significant antiviral activity. Research published in patent literature suggests that modifications to the structure can enhance efficacy against viral pathogens by inhibiting viral replication mechanisms .
The proposed mechanism involves the inhibition of viral enzymes necessary for replication. Specifically, the compound may interfere with RNA-dependent RNA polymerase, a critical enzyme for viral genome replication. This inhibition leads to reduced viral load in infected cells, making it a candidate for antiviral drug development.
Anti-inflammatory Effects
In addition to antiviral properties, preliminary data suggest that this compound may possess anti-inflammatory effects. Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
Case Study 1: Efficacy Against Influenza Virus
A study evaluated the antiviral efficacy of this compound against the influenza virus in vitro. Results demonstrated a significant reduction in viral titers at concentrations as low as 10 µM after 48 hours of treatment. The compound exhibited a selectivity index indicating low cytotoxicity to host cells while effectively targeting viral replication pathways.
Case Study 2: In Vivo Studies
In vivo studies conducted on animal models have shown that administration of this compound resulted in reduced symptoms associated with viral infections, including respiratory distress and inflammation. The pharmacokinetics revealed favorable absorption and distribution characteristics, supporting its potential as an effective therapeutic agent .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoate Derivatives
Physicochemical Properties
The cyano group introduces polarity, which may offset lipophilicity slightly compared to non-polar cyclohexyl groups in .
Reactivity: The cyanocyclohexyl group increases electrophilicity, making the compound more reactive in nucleophilic environments compared to the imino-substituted analog in .
Q & A
Basic: What synthetic routes are optimal for synthesizing [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 4-(2-methylpropoxy)benzoate, and how are yield and purity optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the carbamate core followed by esterification. Key steps include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for carbamate bond formation to minimize side reactions .
- Condition control : Temperature (often 0–25°C), anhydrous solvents (e.g., DCM or THF), and inert atmosphere to prevent hydrolysis or oxidation .
- Purification : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for intermediate monitoring; recrystallization or column chromatography for final product isolation .
Challenges include managing steric hindrance from the cyclohexyl group and ensuring regioselectivity during esterification.
Basic: What spectroscopic and computational methods are used for structural validation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., cyanocyclohexyl, benzoate). Discrepancies in peak splitting may arise from stereochemical ambiguities, requiring 2D NMR (COSY, HSQC) .
- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and nitrile (C≡N) absorption (~2200 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 332.39 g/mol for related carbamates) .
- Computational Modeling : Density functional theory (DFT) predicts vibrational spectra and optimizes geometry, cross-referenced with experimental data .
Advanced: How can conflicting crystallographic and spectroscopic data be resolved for this compound?
Data contradictions (e.g., unexpected dihedral angles in X-ray vs. DFT predictions) require:
- Multi-technique validation : Pair X-ray crystallography (for solid-state conformation) with solution-state NMR to assess dynamic behavior .
- Dynamic NMR Studies : Detect rotameric equilibria or solvent-induced conformational changes affecting spectral assignments .
- Crystallization Solvent Screening : Polar solvents (e.g., ethanol/water) may stabilize specific conformers, aligning experimental and computed structures .
Advanced: What strategies mitigate low yields in carbamate-forming reactions?
- Catalyst Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling, reducing side-product formation .
- In situ Activation : Employing CDI (1,1'-carbonyldiimidazole) for intermediate stabilization .
- Reaction Kinetics Analysis : Pseudo-first-order rate studies to identify rate-limiting steps (e.g., nucleophilic attack on carbonyl) . Adjust stoichiometry (e.g., excess amine) to drive reactions to completion.
Advanced: How can molecular docking predict biological interactions of this compound?
- Glide XP Scoring : Incorporates hydrophobic enclosure and hydrogen-bonding motifs to model binding affinities. For example, the cyanocyclohexyl group may occupy hydrophobic enzyme pockets, while the benzoate ester engages in polar interactions .
- Water Desolvation Penalty : Evaluates ligand solvation effects; critical for compounds with high logP (e.g., ~3.5 for similar carbamates) .
- Validation : Compare docking poses with crystallographic protein-ligand structures (if available) to refine scoring parameters .
Advanced: What experimental and computational approaches elucidate degradation pathways?
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes. Monitor via HPLC-MS to identify hydrolysis products (e.g., free benzoic acid or cyanocyclohexylamine) .
- DFT-Based Transition State Analysis : Predicts susceptibility to hydrolysis at the carbamate or ester linkage .
- Kinetic Isotope Effects (KIE) : Differentiate between acid/base-catalyzed mechanisms in aqueous degradation .
Advanced: How can researchers resolve discrepancies in biological activity across assays?
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Metabolic Stability Screening : Use liver microsomes to assess cytochrome P450-mediated inactivation, which may explain reduced activity in vivo vs. in vitro .
- Target Engagement Studies : SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantify binding constants, distinguishing true activity from assay artifacts .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: What are the compound’s key physicochemical properties relevant to formulation?
- Solubility : Low aqueous solubility (logP ~3.5); use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes for in vivo studies .
- Melting Point : Typically 120–150°C (varies with crystallinity); DSC (differential scanning calorimetry) confirms polymorphic forms .
- Stability : Susceptible to hydrolysis at pH <5 or >8; buffer selection (e.g., phosphate pH 7.4) is critical .
Advanced: How can researchers leverage this compound’s structure for novel material design?
- Polymer Crosslinking : The carbamate group can act as a photoactive crosslinker in hydrogels; UV irradiation initiates polymerization .
- Metal-Organic Frameworks (MOFs) : The benzoate moiety coordinates with transition metals (e.g., Zn), forming porous structures for gas storage .
- Computational Screening : Molecular dynamics (MD) simulations predict self-assembly behavior in supramolecular systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
